molecular formula C8H8FNO2 B168591 Methyl 4-amino-3-fluorobenzoate CAS No. 185629-32-7

Methyl 4-amino-3-fluorobenzoate

Cat. No. B168591
M. Wt: 169.15 g/mol
InChI Key: DOMJYWCXCVFKCA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-fluorobenzoate is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 4-amino-3-fluorobenzoate is 1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 . The structure of this compound includes a fluorobenzoate group attached to a methyl group .


Physical And Chemical Properties Analysis

Methyl 4-amino-3-fluorobenzoate has a density of 1.3±0.1 g/cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . Its molar refractivity is 42.3±0.3 cm3 . The compound has a polar surface area of 52 Å2 and a molar volume of 133.8±3.0 cm3 .

Scientific Research Applications

It’s important to note that the use of any chemical reagent in scientific research should be guided by appropriate safety measures. For “Methyl 4-amino-3-fluorobenzoate”, these include avoiding inhalation or contact with skin and eyes, and using the compound in a well-ventilated area .

  • Organic Chemistry : This compound could be used as a building block in the synthesis of more complex organic molecules .

  • Medicinal Chemistry : It could be used in the development of new pharmaceuticals, where the fluorine atom and the amine group could interact with biological targets .

  • Materials Science : The compound could be used in the synthesis of new materials, such as polymers or nanomaterials .

  • Analytical Chemistry : It could be used as a standard or a tracer in various analytical techniques .

  • Biochemistry : The compound could be used in studies of biochemical processes, where the fluorine atom could be used for tracing .

  • Environmental Science : It could be used in studies of environmental processes, such as degradation of organic compounds .

  • Organic Chemistry : This compound could be used as a building block in the synthesis of more complex organic molecules .

  • Medicinal Chemistry : It could be used in the development of new pharmaceuticals, where the fluorine atom and the amine group could interact with biological targets .

  • Materials Science : The compound could be used in the synthesis of new materials, such as polymers or nanomaterials .

  • Analytical Chemistry : It could be used as a standard or a tracer in various analytical techniques .

  • Biochemistry : The compound could be used in studies of biochemical processes, where the fluorine atom could be used for tracing .

  • Environmental Science : It could be used in studies of environmental processes, such as degradation of organic compounds .

Safety And Hazards

Methyl 4-amino-3-fluorobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJYWCXCVFKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457888
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-fluorobenzoate

CAS RN

185629-32-7
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 150 ml ethyl acetate was dissolved 5.74 grams methyl 3-fluoro-4-nitrobenzoate and the resulting solution was hydrogenated in the Parr apparatus (45 psi) over 600 mg 10% Pd-on-C for about 45 minutes, when the hydrogen uptake ceased. The catalyst was removed by filtration and the solvent was removed in vacuo to give 4.86 grams methyl 3-fluoro-4-aminobenzoate as an off-white solid, m.p. 107°-110° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-fluoro-4-nitrobenzoate(2.14 g, 10.8 mmol) and iron powder(2.63 g) in acetic acid(22 ml) was stirred at 50° C. for 2.5 h. After cooling down to room temperature, CH2Cl2(100 ml) and water(300 ml) was added to the mixture and filtered to remove iron powder. The organic layer was separated and the aqueous layer was extracted with CH2Cl2(70 mlx2). The CH2Cl2 solution was combined, washed with water, brine, dried(Na2SO4), and concentrated to give 1.77 g(97%) of pale brown solid.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
22 mL
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solvent
Reaction Step One
Name
Quantity
2.63 g
Type
catalyst
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100 mL
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reactant
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Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Methyl 3-fluoro-4-nitrobenzoate (5.18 g, 26.0 mmol) in a 1:1 mixture (50 mL) of EtOH and AcOEt with 10% Pd/C (0.52 g) was hydrogenated on a Parr hydrogenation apparatus at 40 psi. Pd/C was removed by filtration through a pad of Celite® 545. The filtrate was concentrated under vacuum. The residue was diluted with AcOEt, washed with brine, and dried over anhydrous MgSO4. Evaporation of solvent under vacuum gave the title compound (4.17 g, 95% yield) as a pale solid.
Quantity
5.18 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
reactant
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Quantity
0.52 g
Type
catalyst
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Quantity
0 (± 1) mol
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Reaction Step Four
Yield
95%

Synthesis routes and methods IV

Procedure details

Into a 2000-mL round-bottom flask maintained with a nitrogen atmosphere, was placed a solution of methyl 3-fluoro-4-nitrobenzoate (98 g, 492.46 mmol, 1.00 equiv) in ethyl acetate:methanol=1:1 (1000 mL). Then Pd/C (10 g, 10 wt %, Degussa type) was added. The flask was fitted with a balloon of hydrogen, and the heterogeneous reaction mixture was stirred fo(16 h under a hydrogen atmosphere at 30°C. The catalyst solids were filtered off and the filtrate was concentrated under vacuum to give the deisred product methyl 4-amino-3-fluorobenzoate.
Quantity
98 g
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0 (± 1) mol
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0 (± 1) mol
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3-fluorobenzoate
Reactant of Route 2
Methyl 4-amino-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-fluorobenzoate

Citations

For This Compound
10
Citations
X Li - 2018 - search.proquest.com
The dissertation will give an introduction, background and current research progress in the areas of antifolates and chemotherapy of anticancer. The design and synthesis of classical 6-…
Number of citations: 3 search.proquest.com
A Messore, VN Madia, L Pescatori… - Journal of medicinal …, 2018 - ACS Publications
… -assisted reaction of methyl 4-amino-3-fluorobenzoate with 28. This isothiocyanate has been achieved by reaction of the same methyl 4-amino-3-fluorobenzoate with thiophosgene. …
Number of citations: 22 pubs.acs.org
H Beck, T Thaler, D Meibom… - Journal of medicinal …, 2020 - ACS Publications
… Reductive amination with methyl-4-amino-3-fluorobenzoate using triethylsilane under acidic conditions then delivered methyl ester 70, which was saponified under standard conditions …
Number of citations: 19 pubs.acs.org
Y Chen, L Chen, H Xu, R Cao… - Journal of Medicinal …, 2023 - ACS Publications
… The reaction mixture was cooled to −78 C, and a slurry of methyl-4-amino-3-fluorobenzoate (2.34 g, 13.84 mmol) and Et 3 N (5.60 g, 55.36 mol) in DCM (30 mL) was added in small …
Number of citations: 1 pubs.acs.org
S Alvarez, R Álvarez, H Khanwalkar, P Germain… - Bioorganic & medicinal …, 2009 - Elsevier
… In situ preparation of the corresponding acid chlorides using doubly-distilled oxalyl chloride was followed by treatment with methyl 4-amino-3-fluorobenzoate 32 (itself obtained from 3-…
Number of citations: 57 www.sciencedirect.com
BY Kim, C Oh, D Jeon, I Jun, HK Lee… - Journal of Medicinal …, 2022 - ACS Publications
… The mixture was concentrated and added dropwise to a solution of methyl 4-amino-3-fluorobenzoate (112.9 mg, 0.67 mmol) and pyridine (0.16 mL, 2.00 mmol) in DCM (6 mL) at 0 C. …
Number of citations: 3 pubs.acs.org
J Cheng, Z Yan, X Li, C Liu, L Tong, X Lyu… - Journal of Molecular …, 2024 - Elsevier
Overactivation of NIK led to increased transcriptional activity of NF-κB2, which was associated with human metabolic diseases, immunological disorders, and cancer. Therefore, NIK …
Number of citations: 0 www.sciencedirect.com
J Atieh, M Camilleri - Drugs of the Future, 2021 - access.portico.org
… acid (XIV) with MeOH in the presence of HCl generates methyl ester (XV), whose nitro moiety is reduced using H2 over Pd/C in EtOAc/ MeOH to give methyl 4-amino-3-fluorobenzoate (…
Number of citations: 4 access.portico.org
J Li, M Liu, Y Li, D Sun, Z Shu, Q Tan… - Journal of Medicinal …, 2020 - ACS Publications
Farnesoid X receptor (FXR) plays a key role in bile acid homeostasis, inflammation, fibrosis, and metabolism of lipid and glucose and becomes a promising therapeutic target for …
Number of citations: 14 pubs.acs.org
C Zhang, MQ Brown, W van de Ven… - Proceedings of the …, 2016 - National Acad Sciences
… Methyl 4-amino-3-fluorobenzoate (250 mg, 1.48 mmol) was added to a 10-mL round-bottom flask with a stir bar, followed by addition of anhydrous hydrazine (500 μL, 15.9 mmol). The …
Number of citations: 138 www.pnas.org

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